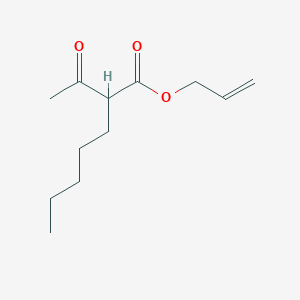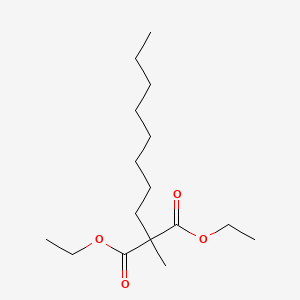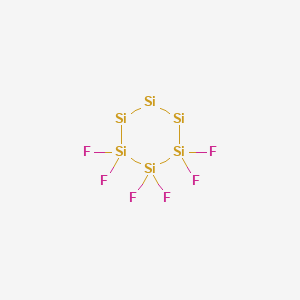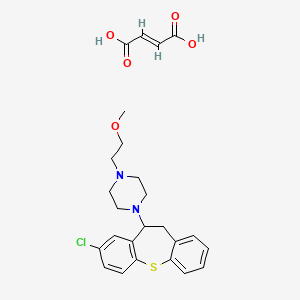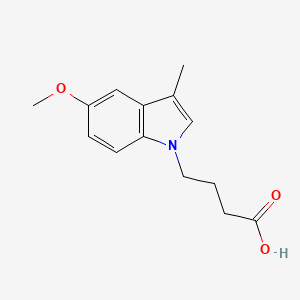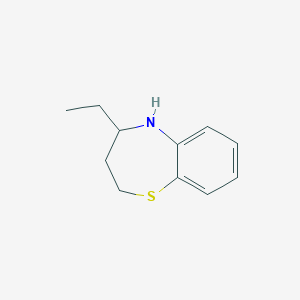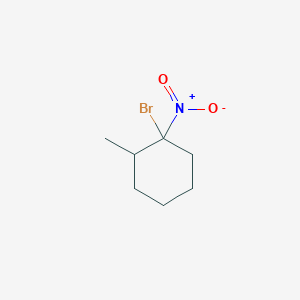
1-Bromo-2-methyl-1-nitrocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methyl-1-nitrocyclohexane is an organic compound that belongs to the class of nitrocyclohexanes. It is characterized by a cyclohexane ring substituted with a bromine atom, a methyl group, and a nitro group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-1-nitrocyclohexane can be synthesized through various methods. One common approach involves the bromination of 2-methyl-1-nitrocyclohexane. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methyl-1-nitrocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of 2-methyl-1-nitrocyclohexanol, 2-methyl-1-nitrocyclohexanenitrile, or 2-methyl-1-nitrocyclohexylamine.
Reduction: Formation of 1-bromo-2-methylcyclohexylamine.
Oxidation: Formation of 1-bromo-2-methyl-1-nitrocyclohexanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-2-methyl-1-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted cyclohexanes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-methyl-1-nitrocyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition state during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
1-Bromo-2-methyl-1-nitrocyclohexane can be compared with other similar compounds such as:
1-Bromo-2-nitrocyclohexane: Lacks the methyl group, resulting in different reactivity and properties.
2-Bromo-1-methyl-1-nitrocyclohexane: The position of the bromine and methyl groups is reversed, leading to different chemical behavior.
1-Bromo-2-methylcyclohexane: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
106334-40-1 |
|---|---|
Fórmula molecular |
C7H12BrNO2 |
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-1-nitrocyclohexane |
InChI |
InChI=1S/C7H12BrNO2/c1-6-4-2-3-5-7(6,8)9(10)11/h6H,2-5H2,1H3 |
Clave InChI |
COCDDKJODJJRKG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)

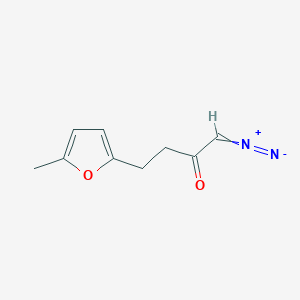
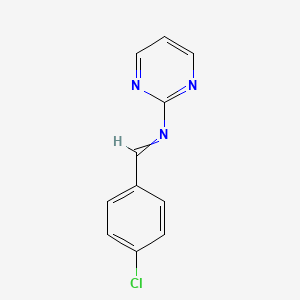


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
